2-(4-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide
CAS No.:
Cat. No.: VC15273603
Molecular Formula: C20H30N2O3
Molecular Weight: 346.5 g/mol
* For research use only. Not for human or veterinary use.
![2-(4-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide -](/images/structure/VC15273603.png)
Specification
Molecular Formula | C20H30N2O3 |
---|---|
Molecular Weight | 346.5 g/mol |
IUPAC Name | 2-(4-methylphenoxy)-N-[(1-morpholin-4-ylcyclohexyl)methyl]acetamide |
Standard InChI | InChI=1S/C20H30N2O3/c1-17-5-7-18(8-6-17)25-15-19(23)21-16-20(9-3-2-4-10-20)22-11-13-24-14-12-22/h5-8H,2-4,9-16H2,1H3,(H,21,23) |
Standard InChI Key | FWUBCHUHIFJLLV-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)OCC(=O)NCC2(CCCCC2)N3CCOCC3 |
Introduction
2-(4-Methylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide is a synthetic organic compound belonging to the class of acetamides. This compound is characterized by its complex structure, which integrates a 4-methylphenoxy group, a morpholine-functionalized cyclohexane ring, and an acetamide backbone. Its molecular architecture suggests potential applications in medicinal chemistry, particularly in drug design and pharmacological research.
Molecular Formula and Weight
-
Molecular Formula: C18H28N2O3
-
Molecular Weight: Approximately 320.43 g/mol
Structural Features
The compound consists of:
-
A 4-methylphenoxy group, contributing hydrophobicity.
-
A cyclohexane ring substituted with a morpholine group, which introduces polarity and hydrogen-bonding capabilities.
-
An acetamide functional group, often associated with bioactivity in pharmaceutical compounds.
SMILES Notation
The SMILES (Simplified Molecular Input Line Entry System) representation for this compound is:
CC1=CC=C(C=C1)OCC(=O)NCC2(CCCCC2)N3CCOCC3
Physical Characteristics
-
State: Likely a solid at room temperature.
-
Solubility: Expected to be moderately soluble in polar organic solvents such as ethanol or DMSO, but poorly soluble in water due to its hydrophobic aromatic and cyclohexane components.
Synthesis Pathways
The synthesis of 2-(4-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide typically involves:
-
Preparation of the intermediate cyclohexane derivative: Functionalization of cyclohexane with a morpholine group through nucleophilic substitution or reductive amination.
-
Acetamidation step: Reaction of the intermediate with chloroacetyl chloride or similar acylating agents to introduce the acetamide group.
-
Coupling with the methylphenoxy moiety: This step often employs etherification or Williamson synthesis.
Pharmacological Interest
The structural components of this compound suggest potential biological activities:
-
The acetamide group is known for its role in enzyme inhibition and receptor binding.
-
The morpholine ring can enhance water solubility and bioavailability.
-
The aromatic methylphenoxy group may interact with hydrophobic pockets in biological targets.
Research Applications
This compound could serve as:
-
A lead molecule for drug discovery programs targeting central nervous system disorders or antimicrobial agents.
-
A candidate for molecular docking studies to predict receptor interactions.
Spectroscopic Characterization
-
NMR (Nuclear Magnetic Resonance): Proton (^1H) and Carbon (^13C) NMR spectra would confirm the presence of aromatic protons, aliphatic chains, and functional groups.
-
IR (Infrared Spectroscopy): Peaks corresponding to C=O (amide), C-O (ether), and N-H stretching vibrations are expected.
-
Mass Spectrometry (MS): A molecular ion peak at approximately 320 m/z would confirm the molecular weight.
Crystallographic Data
If crystallized, single-crystal X-ray diffraction could provide precise bond lengths and angles, confirming the three-dimensional structure.
Comparative Data Table
Property | Value/Description |
---|---|
Molecular Formula | C18H28N2O3 |
Molecular Weight | ~320.43 g/mol |
Functional Groups | Ether (-O-), Amide (-CONH-), Morpholine (-C4H8NO-) |
Solubility | Moderate in polar organic solvents; low in water |
Potential Applications | Drug discovery, receptor modeling, pharmacological studies |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume